molecular formula C24H26FN5O2S B2779599 N-[(4-fluorophenyl)methyl]-2-({6-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamide CAS No. 1251582-54-3

N-[(4-fluorophenyl)methyl]-2-({6-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamide

Cat. No.: B2779599
CAS No.: 1251582-54-3
M. Wt: 467.56
InChI Key: CNCLUCHBXOOLLK-UHFFFAOYSA-N
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Description

N-[(4-Fluorophenyl)methyl]-2-({6-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamide is a synthetic small molecule characterized by three key structural motifs:

A pyrimidin-4-yl core linked via a sulfanyl (-S-) group to the acetamide, a feature associated with hydrogen-bonding interactions in biological targets .

A 4-(4-methoxyphenyl)piperazine moiety at position 6 of the pyrimidine ring, a structural element common in ligands targeting neurotransmitter receptors (e.g., serotonin or dopamine receptors) .

While direct pharmacological data for this compound are unavailable in the provided evidence, structurally analogous compounds exhibit antimicrobial, anti-inflammatory, and central nervous system (CNS)-related activities . The 4-methoxyphenyl substituent on the piperazine may modulate receptor binding affinity compared to electron-withdrawing groups (e.g., trifluoromethyl or chloro) seen in similar molecules .

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-2-[6-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26FN5O2S/c1-32-21-8-6-20(7-9-21)29-10-12-30(13-11-29)22-14-24(28-17-27-22)33-16-23(31)26-15-18-2-4-19(25)5-3-18/h2-9,14,17H,10-13,15-16H2,1H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNCLUCHBXOOLLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C3=CC(=NC=N3)SCC(=O)NCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

It is known that similar compounds have been demonstrated to inhibit equilibrative nucleoside transporters (ents), with a higher selectivity towards ent2 than ent1. This suggests that the compound could interact with its targets in a similar manner, leading to changes in the function of these transporters.

Pharmacokinetics

It is known that the incorporation of a piperazine ring into biologically active compounds can positively modulate the pharmacokinetic properties of a drug substance. This suggests that the compound could have favorable ADME properties, impacting its bioavailability.

Result of Action

Similar compounds have been shown to have promising neuroprotective and anti-inflammatory properties. This suggests that the compound could potentially have similar effects at the molecular and cellular level.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Compound Name Key Substituents Molecular Features Reported Activities
Target Compound 4-Fluorophenylmethyl, 4-methoxyphenyl-piperazine, pyrimidin-4-yl sulfanyl Higher polarity (methoxy group); moderate logP Inferred: Potential CNS activity, antimicrobial properties
N-(4-Chlorobenzyl)-2-({6-methyl-2-[4-(trifluoromethyl)phenyl]-4-pyrimidinyl}sulfanyl)acetamide 4-Chlorophenyl, trifluoromethylphenyl, methyl-pyrimidine Enhanced metabolic stability (trifluoromethyl); higher lipophilicity Anticancer, enzyme inhibition (inferred from similar analogs)
N-(4-Fluorophenyl)-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide 4-Fluorophenyl, pyrimidinyl-piperazine Reduced steric bulk; improved solubility Serotonin receptor modulation (e.g., antipsychotic potential)
N-Substituted aryl-2-({4-[(substituted aryl carbamoyl)methyl]-triazol-3-yl}sulfanyl)acetamides Electron-withdrawing groups (e.g., Cl, CF₃) on aryl rings High bioactivity correlated with electron-withdrawing substituents Antimicrobial, antioxidant, anti-inflammatory (MIC: 12.5–50 µg/mL)
N-(4-Methyl-piperazin-1-yl)-2-(4-thiophen-2-yl-6-trifluoromethyl-pyrimidin-2-ylsulfanyl)acetamide Thiophene, trifluoromethylpyrimidine, methyl-piperazine Thiophene enhances π-π stacking; trifluoromethyl increases metabolic stability Antiviral, kinase inhibition (inferred from structural analogs)

Substituent Effects on Bioactivity

  • Electron-Withdrawing Groups (e.g., Cl, CF₃): Correlate with enhanced antimicrobial and anti-inflammatory activities. For example, compounds with 4-chloro-3-trifluoromethylbenzoyl groups showed MIC values of 12.5 µg/mL against S. aureus .
  • Electron-Donating Groups (e.g., OCH₃): The 4-methoxyphenyl group in the target compound may reduce antimicrobial potency compared to chloro analogs but improve CNS receptor binding due to piperazine’s affinity for neurotransmitter receptors .
  • Sulfanyl Linkage: Critical for hydrogen bonding and thiol-mediated interactions, as seen in pyrimidinyl sulfanyl acetamides with anti-inflammatory activity .

Physicochemical Properties

  • Molecular Weight: Estimated ~500 g/mol (based on analogs), within the range for CNS drugs but nearing the upper limit for oral bioavailability .

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